molecular formula C8H8BrN5 B3036554 (E)-N'-(5-Bromo-3-cyanopyrazin-2-yl)-N,N-dimethylformimidamide CAS No. 356783-24-9

(E)-N'-(5-Bromo-3-cyanopyrazin-2-yl)-N,N-dimethylformimidamide

Cat. No. B3036554
CAS RN: 356783-24-9
M. Wt: 254.09 g/mol
InChI Key: ZPJLEXQQDZICSP-UHFFFAOYSA-N
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Description

'(E)-N'-(5-Bromo-3-cyanopyrazin-2-yl)-N,N-dimethylformimidamide' (BCF) is a novel synthetic compound that has been studied for its potential use in various scientific research applications. BCF has been found to have a number of biochemical and physiological effects and has been found to be beneficial in laboratory experiments.

Scientific Research Applications

Photodynamic Therapy Application

(E)-N'-(5-Bromo-3-cyanopyrazin-2-yl)-N,N-dimethylformimidamide is used in the synthesis of new zinc phthalocyanine compounds with remarkable potential as Type II photosensitizers in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for this therapy (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis of Polyheterocyclic Ring Systems

This compound is also utilized as a precursor in the synthesis of new polyheterocyclic ring systems. These systems have potential applications in various fields, including pharmaceuticals and materials science. The synthesized compounds are characterized by their IR and 1H NMR spectral techniques, and their antibacterial properties are evaluated (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Corrosion Inhibition

Another application involves the use of derivatives of (E)-N'-(5-Bromo-3-cyanopyrazin-2-yl)-N,N-dimethylformimidamide as corrosion inhibitors. These compounds have been shown to effectively inhibit the corrosion of pure iron in acidic media, acting as mixed-type inhibitors (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

Synthesis of Pyrazolo[3,4-d]pyrimidines

The compound is also involved in the reaction with different amines to form pyrazolo[3,4-d]pyrimidines. In some reactions, an excess of amines leads to their conversion to N,N-dimethylformamidine derivatives. The structure of the compounds obtained has been confirmed by spectroscopy (Makarov, Ryabova, Alekseeva, Shashkov, & Granik, 2003).

Antitumor Activity and Molecular Docking

Furthermore, some derivatives of (E)-N'-(5-Bromo-3-cyanopyrazin-2-yl)-N,N-dimethylformimidamide have shown promising in vitro antitumor activity. Molecular docking studies have been carried out to evaluate their interaction with target enzymes, providing valuable insights for drug design (Fahim, Elshikh, & Darwish, 2019).

properties

IUPAC Name

N'-(5-bromo-3-cyanopyrazin-2-yl)-N,N-dimethylmethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN5/c1-14(2)5-12-8-6(3-10)13-7(9)4-11-8/h4-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJLEXQQDZICSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=NC=C(N=C1C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N'-(5-Bromo-3-cyanopyrazin-2-yl)-N,N-dimethylformimidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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